2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid
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Overview
Description
2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid is a chemical compound with the molecular formula C16H16O4 and a molecular weight of 272.3 g/mol . This compound is known for its unique structure, which includes both hydroxy and benzoic acid functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid typically involves the reaction of 4-hydroxyacetophenone with salicylic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize the reaction conditions to achieve high yields and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its potential therapeutic effects may involve modulation of signaling pathways related to inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid include:
2,2-Bis(4-hydroxyphenyl)propane:
4-Hydroxyacetophenone: A precursor in the synthesis of the target compound, it has a simpler structure with only one hydroxy group and an acetophenone moiety.
Uniqueness
The uniqueness of 2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid lies in its combination of hydroxy and benzoic acid functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
101949-49-9 |
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Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid |
InChI |
InChI=1S/C16H16O4/c1-16(2,10-3-6-12(17)7-4-10)11-5-8-14(18)13(9-11)15(19)20/h3-9,17-18H,1-2H3,(H,19,20) |
InChI Key |
PMMUFDGWDXRPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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